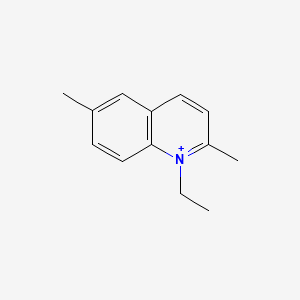![molecular formula C18H22N6O B12468414 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468414.png)
1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a morpholine and a methylphenyl group
Méthodes De Préparation
The synthesis of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholine and methylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Analyse Des Réactions Chimiques
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
- 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-OL
- 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-THIONE These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H22N6O |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6O/c1-14-2-4-15(5-3-14)24-18-16(12-22-24)17(20-13-21-18)19-6-7-23-8-10-25-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,19,20,21) |
Clé InChI |
AUTFUHQLTPEGRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-YL)oxy]oxan-2-YL]oxy}-3,4-dihydroxy-6-{[9-hydroxy-4-(hydroxymethyl)-4,6A,6B,8A,11,11,14B-heptamethyl-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}oxane-2-carboxylic acid](/img/structure/B12468336.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12468349.png)

![2-(4-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)heptanoate](/img/structure/B12468356.png)
![2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline](/img/structure/B12468369.png)
![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12468377.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride](/img/structure/B12468382.png)
![cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]](/img/structure/B12468395.png)

![2-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-N-phenylhydrazinecarboxamide](/img/structure/B12468412.png)
![1,3-Bis[(phenylamino)methyl]imidazolidin-2-one](/img/structure/B12468427.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)

